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Compound of Interest

Compound Name: Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: B601860

Get Quote

Executive Summary
Lesinurad Impurity C, identified chemically as 2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-

dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid, represents a critical oxidative or hydrolytic

degradation product of the urate transporter inhibitor Lesinurad. Unlike the parent drug, which

features a bromine atom at the C5 position of the triazole ring, Impurity C is characterized by

the substitution of bromine with a hydroxyl group, which predominantly exists as the oxo-

tautomer (triazolone).

This guide details the structural elucidation, mechanistic formation, and analytical profiling of

Impurity C to support rigorous quality control in drug development.

Chemical Identity & Structural Elucidation[1]
The identification of Impurity C is based on the loss of the halogen (Bromine) and the gain of

an oxygen moiety, resulting in a significant shift in polarity and molecular weight.
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Parameter Technical Specification

Common Name Lesinurad Impurity C

Chemical Name
2-[[4-(4-cyclopropylnaphthalen-1-yl)-5-oxo-4,5-

dihydro-1H-1,2,4-triazol-3-yl]thio]acetic acid

CAS Registry Number 1384208-36-9

Molecular Formula C₁₇H₁₅N₃O₃S

Molecular Weight 341.38 g/mol

Parent Drug MW 404.28 g/mol (Lesinurad)

Mass Shift -62.9 Da (Loss of Br [79.9], Gain of OH [17.0])

Appearance Off-white to pale yellow solid

Structural Analysis
The core structural divergence lies in the 1,2,4-triazole ring. In Lesinurad, the C5 position is

brominated. In Impurity C, this position is hydroxylated.

Tautomerism: The 5-hydroxy-triazole structure is subject to keto-enol tautomerism. In

solution and solid state, the equilibrium strongly favors the 5-oxo (lactam) form over the 5-

hydroxy (lactim) form. This tautomeric shift results in the loss of aromaticity in the triazole

ring, altering the UV absorption profile slightly compared to the parent.

Acidity: The molecule retains the carboxylic acid tail (

), maintaining solubility in basic aqueous media. The newly formed triazolone moiety
introduces a weakly acidic proton on the ring nitrogen (

).
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Figure 1: Structural relationship between Lesinurad and Impurity C, highlighting the

nucleophilic substitution at the triazole ring.

Mechanistic Origin: Formation Pathways
Impurity C is primarily classified as a degradation product formed via hydrolysis, though it can

also arise as a process impurity if the bromination step is compromised.

Hydrolytic Degradation (Primary Pathway)
The C-Br bond on the 1,2,4-triazole ring is susceptible to Nucleophilic Aromatic Substitution (

). Under basic conditions (often used during the final ester hydrolysis step of Lesinurad
synthesis) or prolonged exposure to moisture, the hydroxide ion attacks the C5 position,
displacing the bromide leaving group.

Synthetic Carryover
If the synthesis involves a pre-cursor triazolone that is subsequently brominated (using

reagents like

), incomplete bromination or hydrolysis of the brominating agent can leave residual amounts of
the oxo-species, which persists as Impurity C.
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Figure 2: Mechanism of Hydrolytic Degradation yielding Lesinurad Impurity C.

Analytical Strategy & Characterization
Distinguishing Impurity C from the parent API requires specific chromatographic and

spectroscopic techniques due to their structural similarity.

High-Performance Liquid Chromatography (HPLC)
Impurity C is significantly more polar than Lesinurad due to the replacement of the lipophilic

Bromine atom with a hydrophilic Oxo/Hydroxy group.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or equivalent).
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Mobile Phase: Gradient elution with Ammonium Formate buffer (pH 3.5) and Acetonitrile.

Retention Time (RT): Impurity C will elute earlier (lower Relative Retention Time, RRT < 1.0)

compared to Lesinurad.[1][2][3][4][5][6][7][8][9]

Estimated RRT: ~0.85 - 0.90 (Method dependent).

Mass Spectrometry (LC-MS)
Mass spectrometry provides the definitive confirmation of Impurity C.

Feature Lesinurad (Parent) Impurity C

Monoisotopic Mass 403.00 Da 341.08 Da

[M+H]⁺ m/z ~404.0 / 406.0 ~342.1

Isotope Pattern
1:1 Doublet (Characteristic of

¹⁹Br/⁸¹Br)
Singlet (No Bromine present)

Fragmentation
Loss of -CH₂COOH, loss of Br.

[10]

Loss of -CH₂COOH, loss of

CO (from oxo ring).

Diagnostic Rule: The absence of the characteristic Bromine isotope doublet (M and M+2 peaks

of equal intensity) is the primary MS signature for Impurity C.

Nuclear Magnetic Resonance (NMR)
¹H NMR: The spectrum will largely resemble Lesinurad (cyclopropyl and naphthalene signals

remain unchanged). The key difference is the absence of any shift influence from the

bromine and potentially a shift in the NH proton of the triazole ring if visible (broad singlet

~11-12 ppm for the amide-like NH).

¹³C NMR: The C5 carbon signal of the triazole ring shifts significantly upfield (from ~140 ppm

C-Br to ~155-160 ppm C=O/C-OH).

Regulatory & Safety Context
Under ICH Q3A(R2) and Q3B(R2) guidelines, Impurity C is considered a degradation product.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://veeprho.com/impurities/lesinurad-impurity-40/
https://www.pharmaffiliates.com/en/parentapi/lesinurad-impurities
https://www.tlcstandards.com/ProdDetail.aspx?ID=L-109009&name=LESINURAD
http://cdn065.yun-img.com/static/upload/yxwl138/news/20180604120246_48659.pdf
https://www.pharmacompass.com/active-pharmaceutical-ingredients/lesinurad
https://www.sigmaaldrich.com/TW/zh/product/sigma/sml1607
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/207988Orig1s000ClinPharmR.pdf
https://www.tga.gov.au/sites/default/files/auspar-lesinurad-160920-pi.pdf
https://pdfs.semanticscholar.org/c15e/9c40076d2f486036bf24562d90aabba432f7.pdf?skipShowableCheck=true
https://wikidoc.org/index.php/Lesinurad
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reporting Threshold: >0.05% (or 0.10% depending on dose).

Identification Threshold: >0.10% (for max daily dose < 2g).

Qualification: If levels exceed 0.15% (or 1.0 mg daily intake), toxicity qualification is required.

Genotoxicity: As a des-bromo analog, it does not introduce new structural alerts (such as

epoxides or nitro groups) typically associated with genotoxicity, but standard in silico (QSAR)

assessment is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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